(Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid

Medicinal chemistry Structure-activity relationship Hydrogen bonding

CAS 638136-39-7, also known as (Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid, is a synthetic rhodanine (2-thioxothiazolidin-4-one) derivative with a molecular formula of C17H12N2O3S2 and a molecular weight of 356.41 g/mol. It features a 3-phenyl substituted rhodanine core connected via a Schiff base imine (-NH-) linker at the 5-ylidene position to a para-benzoic acid moiety, distinguishing it structurally from simpler 5-arylidene rhodanines that lack this amino linker.

Molecular Formula C17H12N2O3S2
Molecular Weight 356.41
CAS No. 638136-39-7
Cat. No. B2633533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid
CAS638136-39-7
Molecular FormulaC17H12N2O3S2
Molecular Weight356.41
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(SC2=S)C=NC3=CC=C(C=C3)C(=O)O)O
InChIInChI=1S/C17H12N2O3S2/c20-15-14(10-18-12-8-6-11(7-9-12)16(21)22)24-17(23)19(15)13-4-2-1-3-5-13/h1-10,20H,(H,21,22)
InChIKeyUFOSENQUJATCGH-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 638136-39-7: (Z)-4-(((4-Oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic Acid – Structural Identity and Compound Class


CAS 638136-39-7, also known as (Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid, is a synthetic rhodanine (2-thioxothiazolidin-4-one) derivative with a molecular formula of C17H12N2O3S2 and a molecular weight of 356.41 g/mol [1]. It features a 3-phenyl substituted rhodanine core connected via a Schiff base imine (-NH-) linker at the 5-ylidene position to a para-benzoic acid moiety, distinguishing it structurally from simpler 5-arylidene rhodanines that lack this amino linker . The compound belongs to the broader class of 4-oxo-2-thioxothiazolidine derivatives, which have been investigated for antimicrobial, anticancer, and enzyme inhibitory activities [2]. Its computed physicochemical properties include 2 hydrogen bond donors, 6 hydrogen bond acceptors, and an exact mass of 356.0289 g/mol [1].

Why Generic Rhodanine Substitution Fails: Structural Differentiation of CAS 638136-39-7 from Common 5-Arylidene Analogs


The presence of the Schiff base -NH- linker between the thiazolidinone core and the benzoic acid in CAS 638136-39-7 introduces a critical structural feature absent in most commercially available rhodanine analogs such as BML-260 (CAS 101439-76-3) or the direct 5-ylidenemethyl-benzoic acid analog (C17H11NO3S2, MW 341.40) . This additional secondary amine functionality increases the hydrogen bond donor count from 1 to 2 and alters both molecular geometry and electronic distribution, which can profoundly affect target binding conformations, as demonstrated by molecular docking studies showing that hydrogen bond interactions from the 4-oxo-2-thioxothiazolidine core are critical for enzyme inhibition [1]. Simple substitution with analogs lacking this NH linker risks loss of key binding interactions and altered selectivity profiles, making direct interchange without experimental validation scientifically unsound [2].

CAS 638136-39-7 Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparator Analysis


Structural Differentiation via Schiff Base NH Linker: Hydrogen Bond Donor Count and Molecular Topology vs. Direct 5-Ylidenemethyl Analog

CAS 638136-39-7 possesses a unique secondary amine (-NH-) linker connecting the thiazolidinone 5-ylidene position to the benzoic acid para-position, resulting in a molecular formula of C17H12N2O3S2 (MW 356.41, 2 H-bond donors) compared to the direct 5-ylidenemethyl analog 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid (C17H11NO3S2, MW 341.40, 1 H-bond donor) [1]. This structural modification increases the topological polar surface area (tPSA) from approximately 57.6 Ų to an estimated >70 Ų and adds a rotatable bond, both of which influence membrane permeability and target binding geometry .

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Antimicrobial Activity Class Evidence: Rhodanine-Thioxothiazolidine Derivatives Demonstrate Superior Potency to Reference Antibiotics

In a study of structurally related 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, all tested compounds exhibited better antibacterial potency than ampicillin against all bacteria tested, and three compounds were more potent than reference drugs against MRSA, P. aeruginosa, and E. coli [1]. Antifungal activity exceeded reference drugs bifonazole by 6-17 fold and ketoconazole by 13-52 fold [1]. The most active compound 5h (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid was identified as a lead compound. Docking studies revealed the antibacterial mechanism likely involves E. coli MurB inhibition, while antifungal activity is linked to CYP51 lanosterol demethylase inhibition [1][2]. Dose-response data for CAS 638136-39-7 specifically are not available in primary literature; these class-level results provide a benchmark for expected activity range.

Antibacterial Antifungal Drug resistance

Bcl-2 Protein Inhibition Class Evidence: 3-Aryl-Rhodanine Benzoic Acids Achieve Submicromolar Binding Affinity

A series of 3-aryl-rhodanine benzoic acid derivatives structurally related to CAS 638136-39-7 were evaluated as Bcl-2 protein inhibitors [1]. The most potent compounds (33 and 41) demonstrated submicromolar Ki values against Bcl-2 and exhibited selectivity for Bcl-2/Mcl-1 over Bcl-xL [1]. These compounds also showed antiproliferative activity in three human tumor cell lines: MDA-MB-231 (breast), K562 (leukemia), and PC-3 (prostate) [1]. CAS 638136-39-7 shares the critical 3-phenyl-rhodanine core with a benzoic acid moiety but differs in linker chemistry, which may alter Bcl-2 binding selectivity relative to the reported compounds.

Apoptosis Cancer Bcl-2 family proteins

Predicted Target Engagement: Molecular Docking Suggests MurB and CYP51 as Conserved Targets Across the Thioxothiazolidine Class

Computational docking studies on structurally related thioxothiazolidine derivatives consistently predict E. coli MurB as the probable antibacterial target and CYP51 (lanosterol 14α-demethylase) as the antifungal target [1][2]. For the 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine series, docking analysis using AutoDock 4.2 revealed that the 4-oxo-2-thioxothiazolidine core contributes key hydrogen bond interactions within the MurB active site, while aromatic substituents engage in π-π stacking [1]. The additional NH linker in CAS 638136-39-7 may provide supplementary hydrogen bonding opportunities with MurB or CYP51 active site residues not available to analogs lacking this functionality.

Molecular docking Target prediction Mechanism of action

Antimalarial Activity in 3-Phenyl-2-Thioxothiazolidin-4-One Derivatives: Class Benchmark for Antiparasitic Evaluation

A series of ten 3-phenyl-2-thioxothiazolidin-4-one derivatives, sharing the identical N-phenyl rhodanine core with CAS 638136-39-7, were evaluated against resistant strains of Plasmodium falciparum [1]. Six compounds (MF1, MF3, MF4, MF5, MF7, MF8) exhibited IC50 values of 1.0-1.30 µg/mL, three compounds (MF2, MF6, MF10) showed IC50 values of 0.9-1.0 µg/mL, and compound MF9 demonstrated the most potent activity with IC50 = 0.85 µg/mL [1]. CAS 638136-39-7 differs by incorporating a benzoic acid moiety via an NH linker at the 5-position instead of simple arylidene substitution, which may enhance solubility and target interactions for antimalarial applications.

Antimalarial Plasmodium falciparum Drug resistance

Physicochemical Property Comparison: MW, LogP, and tPSA Differentiation from BML-260 and Direct Analog

Comparison of key physicochemical properties reveals meaningful differentiation between CAS 638136-39-7 and its closest commercial analogs. BML-260 (CAS 101439-76-3) has a MW of 341.40, LogP of approximately 3.8, and tPSA of 57.6 Ų . The direct 5-ylidenemethyl analog (SC-5667531) shares identical properties . CAS 638136-39-7 (MW 356.41) incorporates an additional -NH- group, increasing H-bond donor count from 1 to 2 and estimated tPSA to >70 Ų [1]. These differences place CAS 638136-39-7 in a distinct region of drug-likeness space, with potentially improved aqueous solubility and altered blood-brain barrier permeability relative to BML-260.

Drug-likeness Physicochemical properties ADME prediction

CAS 638136-39-7: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Antimicrobial Lead Optimization Against Drug-Resistant Pathogens (MRSA, P. aeruginosa)

CAS 638136-39-7 is positioned as a scaffold for developing novel antibacterial agents targeting resistant strains. Class-level evidence demonstrates that 4-oxo-2-thioxothiazolidine derivatives outperform ampicillin against MRSA and resistant Gram-negative bacteria, with docking studies implicating MurB inhibition as the likely mechanism [1]. The unique NH linker in CAS 638136-39-7 may provide additional hydrogen bonding with MurB active site residues not accessible to the direct analog SC-5667531. For procurement decisions, researchers should prioritize this compound when seeking to explore linker-dependent SAR around the MurB target.

Anticancer Drug Discovery Targeting Bcl-2 Family Proteins

The 3-aryl-rhodanine benzoic acid scaffold, to which CAS 638136-39-7 belongs, has demonstrated submicromolar Ki binding to Bcl-2 with selectivity over Bcl-xL [2]. The compound's NH linker differentiates it from the direct benzoic acid analogs evaluated in published Bcl-2 studies, offering a unique opportunity to probe how linker flexibility and hydrogen bonding influence Bcl-2/Mcl-1 selectivity. This compound is appropriate for apoptosis-focused screening cascades in leukemia (K562), breast (MDA-MB-231), and prostate (PC-3) cancer models.

Antifungal Agent Development with CYP51 Targeting Rationale

Class-level antifungal activity data show 6-52 fold superiority over ketoconazole and bifonazole [1]. Docking studies consistently predict CYP51 lanosterol 14α-demethylase as the antifungal target for thioxothiazolidine derivatives [3]. CAS 638136-39-7, with its enhanced hydrogen bonding capacity from the NH linker and carboxylic acid moiety, may achieve superior CYP51 active site complementarity compared to simpler 5-arylidene rhodanines. Procurement is recommended for antifungal screening programs targeting azole-resistant Candida strains.

Structure-Activity Relationship (SAR) Studies Exploring Linker Effects in Rhodanine-Based Inhibitors

CAS 638136-39-7 serves as a critical SAR probe compound due to its unique Schiff base NH linker, which distinguishes it from the direct C-C linked analog (SC-5667531) and the N3-benzoic acid analog BML-260 . Systematic comparison of these three compounds across a panel of enzymatic and cellular assays can deconvolve the contribution of the NH linker to target binding, selectivity, and cellular permeability. This compound should be included in any rhodanine-focused medicinal chemistry program seeking to optimize linker chemistry for specific target engagement.

Quote Request

Request a Quote for (Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.